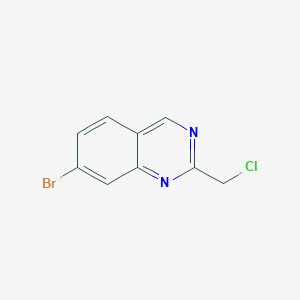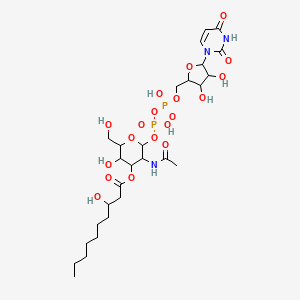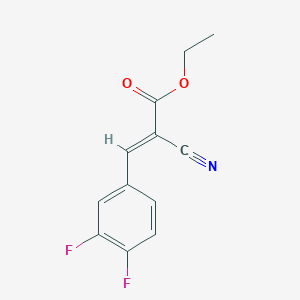![molecular formula C20H25F3N6O2S B12312293 6-Amino-2-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-methyl-5-[2-(trifluoromethyl)pyridin-3-yl]sulfanylpyrimidin-4-one](/img/structure/B12312293.png)
6-Amino-2-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-methyl-5-[2-(trifluoromethyl)pyridin-3-yl]sulfanylpyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-2-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-methyl-5-[2-(trifluoromethyl)pyridin-3-yl]sulfanylpyrimidin-4-one is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique spirocyclic structure, which includes a pyrimidinone core and a trifluoromethyl-substituted pyridine ring. The presence of multiple functional groups, such as amino, methyl, and sulfanyl groups, contributes to its diverse chemical reactivity and potential biological activity.
Méthodes De Préparation
The synthesis of 6-Amino-2-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-methyl-5-[2-(trifluoromethyl)pyridin-3-yl]sulfanylpyrimidin-4-one involves several key steps:
Formation of the Spirocyclic Intermediate: The initial step involves the formation of the spirocyclic intermediate through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.
Introduction of the Pyrimidinone Core: The pyrimidinone core is introduced through a condensation reaction involving a suitable amine and a carbonyl compound.
Functional Group Modifications: The introduction of the trifluoromethyl-substituted pyridine ring and other functional groups is achieved through a series of substitution and addition reactions. Common reagents used in these steps include trifluoromethylating agents, halogenating agents, and reducing agents.
Purification and Isolation: The final compound is purified and isolated using techniques such as column chromatography and recrystallization.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield, scalability, and cost-effectiveness.
Analyse Des Réactions Chimiques
6-Amino-2-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-methyl-5-[2-(trifluoromethyl)pyridin-3-yl]sulfanylpyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the pyrimidinone core or the trifluoromethyl-substituted pyridine ring. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions. Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are often used to introduce halogen atoms.
Addition: Addition reactions can occur at the double bonds present in the pyrimidinone core. Reagents such as Grignard reagents or organolithium compounds can be used to introduce new substituents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
6-Amino-2-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-methyl-5-[2-(trifluoromethyl)pyridin-3-yl]sulfanylpyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Biological Studies: Its unique structure allows it to interact with various biological targets, making it useful in studies related to enzyme inhibition, receptor binding, and cellular signaling.
Chemical Biology: The compound can be used as a tool to probe biological systems and understand the mechanisms of action of related compounds.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 6-Amino-2-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-methyl-5-[2-(trifluoromethyl)pyridin-3-yl]sulfanylpyrimidin-4-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. This inhibition can disrupt key signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation .
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, 6-Amino-2-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-methyl-5-[2-(trifluoromethyl)pyridin-3-yl]sulfanylpyrimidin-4-one stands out due to its unique spirocyclic structure and the presence of multiple functional groups. Similar compounds include:
6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one: This compound shares a similar spirocyclic structure but differs in the substituents on the pyrimidinone core.
2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one: Another related compound with a different core structure and substituents.
These comparisons highlight the uniqueness of 6-Amino-2-(4-amino-3-methyl-2-oxa-8-azaspiro[4
Propriétés
Formule moléculaire |
C20H25F3N6O2S |
|---|---|
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
6-amino-2-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-methyl-5-[2-(trifluoromethyl)pyridin-3-yl]sulfanylpyrimidin-4-one |
InChI |
InChI=1S/C20H25F3N6O2S/c1-11-14(24)19(10-31-11)5-8-29(9-6-19)18-27-16(25)13(17(30)28(18)2)32-12-4-3-7-26-15(12)20(21,22)23/h3-4,7,11,14H,5-6,8-10,24-25H2,1-2H3 |
Clé InChI |
QZHZIDHAIVAHMD-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C2(CCN(CC2)C3=NC(=C(C(=O)N3C)SC4=C(N=CC=C4)C(F)(F)F)N)CO1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12312212.png)
![2-[8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine](/img/structure/B12312219.png)

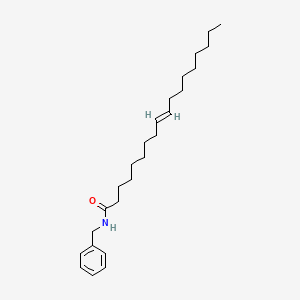
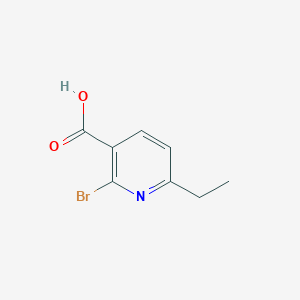
![4-[2-(furan-3-yl)ethyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one](/img/structure/B12312237.png)
![rac-(4R,5S)-4-(aminomethyl)-1-tert-butyl-5-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]pyrrolidin-2-one, trans](/img/structure/B12312240.png)


![3-[3-(5-Benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid](/img/structure/B12312256.png)
